molecular formula C19H37ClO3 B016680 3-Chloro-1,2-propanediol 1-Palmitate CAS No. 30557-04-1

3-Chloro-1,2-propanediol 1-Palmitate

Cat. No. B016680
CAS RN: 30557-04-1
M. Wt: 348.9 g/mol
InChI Key: CHBIHFLJUKBYRJ-UHFFFAOYSA-N
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Description

3-Chloro-1,2-propanediol 1-Palmitate, also known as Palmitic acid, 3-chloro-2-hydroxypropyl ester, is a chemical compound with the molecular formula C19H37ClO3 . It is a colorless to pale yellow hygroscopic liquid . It is used as a rodent chemosterilant (restricted use pesticide in US), solvent, antifreeze agent for dynamite, and chemical intermediate for dyes and other organic chemicals .


Synthesis Analysis

The compound is prepared through the Williamson ether synthesis which involves an SN2 mechanism between the sodium phenoxide salt derived from guaiacol (2-methoxyphenol) and 3-chloro-1,2-propanediol .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1,2-propanediol 1-Palmitate is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Chloro-1,2-propanediol undergoes enantioselective transformation to ®-3-chloro-1,2-propanediol by the cell extract of Corynebacterium sp. strain N-1074 . It is a contaminant found in food in free (diol) form as well as in an esterified (with fatty acids) form .


Physical And Chemical Properties Analysis

3-Chloro-1,2-propanediol 1-Palmitate is a colorless to pale yellow hygroscopic liquid which is denser than water . It has a sweetish taste and is soluble in water, alcohol, and diethyl ether .

Scientific Research Applications

Organic Synthesis

3-Chloro-1,2-propanediol is an important building block in organic synthesis . It has been used in the synthesis of linezolid, a 1,3-oxazolidinone used against antibiotic-resistant gram-positive bacteria .

Molecularly Imprinted Composite Solid-Phase Extraction Materials

A novel molecularly imprinted material based on silica microparticles was synthesized by surface polymerization with 3-chloro-1,2-propandiol (3-MCPD) as a template molecule . This material has been used in solid-phase extraction (SPE) to selectively enrich and determine 3-MCPD in soy sauce samples .

Food and Ingredient Analysis

3-chloro-1,2-propanediol (3-MCPD) is found in a wide range of foods and food ingredients . It is determined using gas chromatography with mass spectrometric detection and incorporating the use of a deuterated internal standard .

Thermophysical Property Data Collection

3-chloro-1,2-propanediol is included in a collection of critically evaluated thermodynamic property data for pure compounds . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Contaminant Analysis

3-Chloro-1,2-propandiol (3-MCPD) belongs to a group of chemicals named chloropropanols, which are generated in acid-hydrolyzed vegetable protein (acid-HVP) by the reaction of hydrochloric acid with residual vegetable fat . It is a major contaminant of acid-HVP, a frequently used ingredient in savory foods .

Genotoxic Carcinogen Research

3-MCPD has been reported to have a post-testicular antifertility effect in male rats and has been shown to be mutagenic in bacterial assays . Therefore, this material has been classified as a genotoxic carcinogen by the European Commission’s Scientific Committee on Food in 1995 .

Safety and Hazards

This compound is toxic if swallowed and causes skin irritation and serious eye damage upon exposure. It can be fatal if inhaled and may damage fertility or the unborn child .

Future Directions

Recent concerns about potential health risks associated with 3-chloro-1,2-propanediol fatty acid esters (3-MCPD esters) and glycidyl fatty acid esters (GEs) in refined vegetable oils and fats have led to the development of various methods for quantitative determinations of these compounds . The key question for future research is to which degree these 3-MCPD fatty acid esters are hydrolyzed in the human gut .

properties

IUPAC Name

(3-chloro-2-hydroxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBIHFLJUKBYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952848
Record name 3-Chloro-2-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,2-propanediol 1-Palmitate

CAS RN

30557-04-1
Record name 3-Chloro-1,2-propanediol 1-palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30557-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,2-propanediol 1-palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030557041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-1,2-PROPANEDIOL 1-PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F94G01857T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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